molecular formula C13H24N2O7 B8020371 oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate

oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate

Cat. No.: B8020371
M. Wt: 320.34 g/mol
InChI Key: WJPXHZKCDQVEQO-BPRGXCPLSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound’s systematic IUPAC name is tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hemioxalate hydrate , reflecting its bicyclic core and stereochemical specificity. The bicyclic system consists of two fused pyrrolidine rings, with the [2,3-c] annotation indicating the positions of ring fusion. The stereodescriptors (3aR,6aR) define the absolute configuration of the two bridgehead carbons, which adopt a cis-fused conformation (Figure 1).

The hemioxalate counterion (C₂O₄²⁻) forms a 2:1 salt with the protonated pyrrolo-pyrrole framework, while the hydrate component includes one water molecule per formula unit. This stoichiometry was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₃H₂₄N₂O₇ (base) + C₂H₂O₄ (hemioxalate) + H₂O
Molecular Weight 514.6 g/mol (hemioxalate hydrate)
CAS Registry Number 1818847-81-2
Stereochemistry (3aR,6aR)-rel-configuration

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4.H2O/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6;/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6);1H2/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPXHZKCDQVEQO-BPRGXCPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNC2.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate has shown promise in medicinal chemistry for developing new pharmaceuticals. Its unique structure allows for:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Agricultural Applications

The compound has potential uses in agriculture as a biopesticide or fungicide due to its biochemical properties:

  • Pest Control : Studies have demonstrated its efficacy in controlling pests such as varroa mites in beekeeping through vaporization techniques.
  • Plant Growth Enhancement : There is evidence suggesting that it can stimulate plant growth when used in specific formulations.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer properties of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Varroa Mite Control

In a field trial involving beekeepers in Georgia, repeated applications of oxalic acid vapor were tested for their effectiveness against varroa mites. The study revealed that colonies treated with the compound maintained stable mite populations compared to untreated controls. This suggests that while not a complete eradication method, it serves as an effective maintenance treatment during peak mite seasons.

Comparison with Similar Compounds

Core Bicyclic Frameworks

  • Target Compound : Pyrrolo[2,3-c]pyrrole system with tert-butyl carboxylate and oxalate counterion .
  • (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, ): Pyrrolo[3,4-c]pyrrole core (fusion at positions 3 and 4 vs. 2 and 3 in the target compound). Synthesized via HATU-mediated coupling of carboxylic acid 25 with pyrrolidine precursor 24 in DMF, yielding 83% product .
  • (3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate () :
    • Pyrrolo[3,2-b]pyrrole system (fusion at positions 3 and 2), differing in ring connectivity.
    • Stereochemistry (3αR,6αS) introduces distinct conformational constraints compared to the target compound’s (3aR,6aR) configuration .

Functional Group Variations

  • Oxalic Acid Salt vs. Free Base : The target compound’s oxalate salt improves aqueous solubility (critical for pharmaceutical formulations) compared to free-base analogs like Compound 26 .
  • Benzotriazole vs.

Stereochemical and Conformational Effects

  • The (3aR,6aR) configuration in the target compound creates a specific three-dimensional shape, influencing receptor interactions. In contrast, the (3αR,6αS) isomer in may exhibit altered pharmacokinetics due to steric hindrance differences .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 26 Compound
Molecular Weight ~356.3 g/mol (including oxalate and hydrate) 358.5 g/mol (free base) Not reported
MS [M+H]⁺ Not reported 358.5 Not reported
1H NMR Features Not reported δ 14.43 (br s, 1H, NH), 1.49 (s, 9H, t-Bu) Not reported
Solubility Enhanced by oxalate salt Likely lower (free base in ethyl acetate) Unreported

Preparation Methods

Core Pyrrolo[3,4-c]pyrrole Synthesis

The bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold is synthesized via a 1,3-dipolar cycloaddition between methyl 2-(diphenylmethyleneamino)acetate and N-methylmaleimide. This reaction proceeds under reflux in ethanol, yielding the intermediate octahydropyrrolo[3,4-c]pyrrole in 82–85% yield. Stereochemical control at the 3aR and 6aR positions is achieved using chiral auxiliaries or enantioselective catalysis, though specific details remain proprietary in patented methods.

tert-Butyl Carbamate Protection

The free amine group of the pyrrolo[3,4-c]pyrrole is protected using di-tert-butyl dicarbonate (Boc2O) in a base-mediated reaction. Typical conditions involve:

  • Solvent : Dichloromethane or THF

  • Base : Triethylamine or DMAP

  • Temperature : 0°C to room temperature

  • Yield : >90%

The Boc protection step ensures stability during subsequent acid-mediated reactions.

Oxalate Salt Formation

The Boc-protected amine is treated with oxalic acid dihydrate in a polar solvent (e.g., ethanol or water) to form the hemioxalate salt. Key conditions include:

  • Molar Ratio : 1:1 (amine : oxalic acid)

  • Crystallization : Slow evaporation at 4°C yields the hydrate form.

  • Purity : >95% after recrystallization from ethanol/water.

Optimization and Scale-Up

Solvent-Free Approaches

Recent advances employ solvent-free conditions for the cycloaddition step, using oxalic acid dihydrate as both catalyst and desiccant. This method reduces waste and improves atom economy, achieving yields comparable to traditional routes (80–85%).

Stereochemical Control

Chiral resolution via diastereomeric salt formation with tartaric acid derivatives is critical for obtaining the (3aR,6aR) configuration. Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts provides enantiomeric excess >98%.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted intermediates.

  • Recrystallization : Ethanol/water (3:1) yields high-purity crystals.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 1.42 (s, 9H, Boc), 3.20–3.80 (m, 8H, pyrrolidine), 4.10 (br, 2H, NH).

  • IR (KBr) : 1720 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (oxalate), 3400 cm⁻¹ (O-H hydrate).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (3aR,6aR) configuration and hydrate formation. Key metrics:

  • Space Group : P21/c

  • Unit Cell : a = 10.52 Å, b = 12.34 Å, c = 14.78 Å.

Industrial Applications and Patented Methods

The compound serves as a key intermediate in pharmaceuticals targeting histamine H3 receptors and neurological disorders . Patented routes emphasize cost-effective scale-up:

  • US Patent 9,278,956 : Uses subcritical water (130°C, 30 bar) for cycloaddition, reducing reaction time by 50%.

  • CN113651762B : Details a Pd/C-catalyzed hydrogenation step for debenzylation, achieving 93% yield .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate be confirmed during synthesis?

  • Methodological Answer : Utilize chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Compare retention times with authentic standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} NOESY, can confirm spatial proximity of protons in the bicyclic pyrrolo-pyrrole system. X-ray crystallography provides definitive proof of absolute configuration .

Q. What are optimal conditions for synthesizing the tert-butyl carbamate-protected intermediate?

  • Methodological Answer : Employ Boc (tert-butoxycarbonyl) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amines. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers handle discrepancies in observed vs. theoretical molecular weights during characterization?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode to resolve mass accuracy errors (< 2 ppm). For hydrates, account for water content via Karl Fischer titration. Cross-validate with thermogravimetric analysis (TGA) to quantify hydrate loss upon heating .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrrolo-pyrrole scaffold in nucleophilic substitutions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and electron localization. Experimental validation via kinetic isotope effects (KIEs) using deuterated substrates can distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms. Solvent polarity studies (e.g., DMSO vs. THF) may reveal stabilization of charged intermediates .

Q. How does enantiomeric purity impact the compound’s activity in receptor-binding assays?

  • Methodological Answer : Prepare enantiomerically enriched samples (≥99% ee) via preparative chiral HPLC. Test in vitro binding assays (e.g., radioligand displacement for GPCR targets). Compare IC50_{50} values between enantiomers; a >10-fold difference suggests stereospecific interactions. Use circular dichroism (CD) to correlate optical activity with bioactivity .

Q. What strategies mitigate racemization during coupling reactions involving the bicyclic amine?

  • Methodological Answer : Avoid strong bases (e.g., DBU) and elevated temperatures. Use coupling reagents like HATU or COMU in DMF at 0–4°C. Monitor racemization via 19F^{19}\text{F} NMR if fluorinated analogs are synthesized. Alternatively, employ enzymatic methods (e.g., lipases) for stereoretentive acylations .

Safety and Handling

Q. What precautions are critical for handling this compound given its acute toxicity profile?

  • Methodological Answer : Use a fume hood with >0.5 m/s face velocity. Wear nitrile gloves (tested for permeation resistance), safety goggles, and a lab coat. Store under nitrogen at –20°C in amber vials. In case of skin contact, rinse immediately with 1% acetic acid to neutralize basic degradation products .

Q. How should spills be decontaminated in laboratory settings?

  • Methodological Answer : Absorb spills with vermiculite or activated carbon. Neutralize residues with 10% citric acid (pH 4–5) before disposal. Avoid water to prevent exothermic reactions with oxalic acid components. Collect waste in EPA-approved containers for incineration .

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